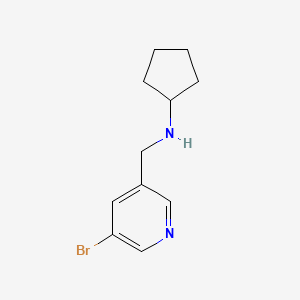

N-((5-bromopyridin-3-yl)methyl)cyclopentanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((5-bromopyridin-3-yl)methyl)cyclopentanamine” is a chemical compound . It has a molecular formula of C11H15BrN2 and a molar mass of 255 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentanamine group attached to a 5-bromopyridin-3-yl group via a methylene bridge . The bromine atom on the pyridine ring makes the compound potentially reactive.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of approximately 340.7±27.0 °C .Applications De Recherche Scientifique

PET Tracer Development

N-((5-(4-fluoro-2-[(11)C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine, a compound related to N-((5-bromopyridin-3-yl)methyl)cyclopentanamine, has been developed as a PET ligand for the NR2B binding site of the NMDA receptor. This development is significant in the study of neurodegenerative disorders like Alzheimer's disease, as it allows for the assessment of N-methyl-D-aspartate receptor (NMDAr) bio-availability in vivo (Christiaans et al., 2014).

Synthesis and Structural Characterization

The synthesis and structural characterization of complexes containing N,N-chelating ligands, similar to this compound, have been explored. These complexes have applications in catalysis and material science. For instance, the synthesis of [LnMCl2] complexes with N,N-bis((1H-pyrazol-1-yl)methyl)cyclopentanamine and its derivatives showed promising results in catalytic activity and molecular structure studies (Shin et al., 2016).

Antimicrobial and Cytotoxic Activity

Compounds similar to this compound have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These studies are crucial for the development of new drugs and understanding their interaction with biological systems. For example, a series of azetidine-2-one derivatives of 1H-benzimidazole, which share structural similarities, displayed significant antibacterial and cytotoxic activities (Noolvi et al., 2014).

Advanced Material Synthesis

Compounds structurally related to this compound have been used in the synthesis of advanced materials, such as functional polymers. For instance, the bromine chain ends of polystyrene were transformed into various functional end groups using a two-step pathway involving a compound similar to this compound (Lutz et al., 2005).

Biological Activity Screening

Novel compounds related to this compound have been synthesized and screened for various biological activities. These studies are essential for discovering new bioactive compounds and understanding their potential therapeutic applications. For instance, the synthesis and biological evaluation of novel azetidine derivatives displayed acceptable antibacterial and antifungal activities (Rao et al., 2013).

Propriétés

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]cyclopentanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-10-5-9(6-13-8-10)7-14-11-3-1-2-4-11/h5-6,8,11,14H,1-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRSKSQNZLWZHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC(=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591063 |

Source

|

| Record name | N-[(5-Bromopyridin-3-yl)methyl]cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1183060-02-7 |

Source

|

| Record name | N-[(5-Bromopyridin-3-yl)methyl]cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Butyl(methyl)amino]benzaldehyde](/img/structure/B1356609.png)

![10-Oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylic acid](/img/structure/B1356616.png)

![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)